molecular formula C8H11NO3 B13551490 Ethyl 5-(aminomethyl)furan-3-carboxylate

Ethyl 5-(aminomethyl)furan-3-carboxylate

Cat. No.: B13551490
M. Wt: 169.18 g/mol
InChI Key: VQOCUPAAJGWSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(aminomethyl)furan-3-carboxylate (CAS 1211570-72-7) is a high-value furan-based chemical intermediate designed for pharmaceutical and antibacterial research. Its molecular structure, featuring both an ester and a primary amine functional group, makes it a versatile building block for the synthesis of more complex, bioactive molecules. Research indicates that structurally related 2,4-disubstituted furan derivatives demonstrate significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli , Proteus vulgaris , and Streptococcus pyogenes . The aminomethyl side chain is a critical handle for chemical modification, allowing researchers to develop new furan-carboxamide derivatives. This scaffold is of particular interest in antitumor drug discovery, where similar furan-3-carboxamide compounds have been developed as potent DNA-binding agents and inhibitors of topoisomerase enzymes . As such, this compound serves as a foundational material for medicinal chemists exploring new therapeutic agents to overcome multidrug resistance in bacterial and oncological treatments. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-(aminomethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3,5H,2,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOCUPAAJGWSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves starting with commercially available or easily synthesized furan derivatives, followed by selective functionalization at specific positions to introduce the amino methyl group and the carboxylate ester.

Key Steps

  • Preparation of 3-Hydroxymethyl Tetrahydrofuran Derivatives:
    The initial step involves synthesizing 3-hydroxymethyl tetrahydrofuran (THF) derivatives, which serve as precursors. For instance, CN107417648B describes synthesizing 3-hydroxymethyl tetrahydrofuran via Michael addition, reduction, dehydration cyclization, and catalytic hydrogenation, starting from 2,3-dihydrofuran and maleic acid diester (Table 1,).

  • Conversion to 3-Aminomethyl Derivatives:
    The hydroxymethyl group can be transformed into an amino methyl group through nucleophilic substitution or reductive amination. For example, reacting 3-hydroxymethyl tetrahydrofuran with methanesulfonyl chloride to form a sulfonate ester, followed by Gabriel reaction with potassium phthalimide, yields N-(3-tetrahydrofuryl)methyl phthalimide, which upon hydrolysis gives the amino derivative.

  • Esterification to Ethyl Ester:
    The carboxylate group is introduced via esterification of the corresponding acid intermediate, often using ethanol under acidic conditions.

Advantages & Limitations

  • Advantages:

    • Mild reaction conditions
    • High selectivity for functionalization
    • Suitable for industrial scale synthesis
  • Limitations:

    • Multi-step process with potential low overall yield (~41%)
    • Use of hazardous reagents like lithium aluminum hydride (LiAlH4) increases cost and complexity ().

Representative Reaction Pathway

2,3-Dihydrofuran → 3-Hydroxymethyl tetrahydrofuran → 3-Aminomethyl tetrahydrofuran → Ethyl 5-(aminomethyl)furan-3-carboxylate

Synthesis via Nitrile Intermediates and Catalytic Hydrogenation

Method Overview

This method employs nitrile intermediates derived from halogenated furan derivatives, followed by catalytic hydrogenation to obtain the amino methyl group.

Key Steps

  • Preparation of 3-Nitrile Tetrahydrofuran:
    Starting from chlorinated or brominated furan derivatives, nucleophilic substitution with sodium cyanide introduces the nitrile group at the 3-position.

  • Hydrogenation to Aminomethyl Derivative:
    Catalytic hydrogenation using palladium on carbon (Pd/C) reduces nitriles to primary amines, yielding This compound after esterification.

  • Esterification:
    Esterification of the acid with ethanol under acidic conditions finalizes the synthesis.

Advantages & Limitations

  • Advantages:

    • High selectivity and yield (~99%) in the hydrogenation step
    • Well-established reaction conditions
  • Limitations:

    • Use of toxic cyanide reagents
    • Additional steps for halogenation and nitrile formation

Reaction Pathway Summary

Furan derivative → Halogenation → Nucleophilic substitution with NaCN → Nitrile intermediate → Catalytic hydrogenation → Aminomethyl tetrahydrofuran → Esterification → this compound

Synthesis via Vilsmeier-Haack Formylation and Subsequent Amination

Method Overview

This approach involves formylation of heteroaromatic rings, followed by conversion to amino derivatives through formylation, oxidation, and reductive amination.

Key Steps

  • Vilsmeier-Haack Formylation:
    Using phosphorus oxychloride and DMF, formyl groups are introduced at specific positions on heteroaromatic rings, such as pyrroles or furans.

  • Oxidation to Aldoximes and Hydrolysis:
    Aldoximes are formed and hydrolyzed to aldehydes, which are then converted into amino methyl groups via reductive amination.

  • Ester Formation:
    The carboxylate ester is introduced through esterification of the acid intermediate.

Advantages & Limitations

  • Advantages:

    • Precise control over substitution pattern
    • Suitable for synthesizing diverse derivatives
  • Limitations:

    • Use of hazardous reagents (phosphorus oxychloride)
    • Potential instability of intermediates

Representative Reaction Scheme

Heteroaromatic ring → Vilsmeier-Haack formylation → Aldoxime formation → Reductive amination → Esterification → this compound

Direct Functionalization via Nucleophilic Substitution and Gabriel Synthesis

Method Overview

This method employs nucleophilic substitution of hydroxymethyl groups with amines or azides, followed by reduction or hydrolysis to yield the amino derivative.

Key Steps

Advantages & Limitations

  • Advantages:

    • Straightforward pathway
    • High specificity for amino group introduction
  • Limitations:

    • Multi-step process with potential for low overall yields
    • Use of potentially hazardous reagents

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Yield / Efficiency Advantages Limitations
Multi-step functionalization 2,3-Dihydrofuran, maleic acid diester Michael addition, reduction, dehydration, catalytic hydrogenation ~41% over five steps Mild conditions, scalable Complex, uses LiAlH4, low overall yield
Nitrile intermediate route Halogenated furan derivatives Nucleophilic substitution, catalytic hydrogenation ~99% in hydrogenation High yield, established Toxic reagents (NaCN)
Vilsmeier-Haack formylation Heteroaromatic rings Formylation, oxidation, reductive amination Variable Precise substitution control Hazardous reagents, unstable intermediates
Nucleophilic substitution / Gabriel Hydroxymethyl derivatives Nucleophilic substitution, hydrolysis Moderate Straightforward Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 5-(aminomethyl)furan-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(aminomethyl)furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(aminomethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The furan ring’s substituents significantly influence electronic properties and biological interactions. Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Position) Key Functional Groups Evidence ID
Ethyl 5-(aminomethyl)furan-3-carboxylate -NH2CH2 (5), -COOEt (3) Aminomethyl, ester -
Ethyl 5-[(1E,5Z)-2,6-dimethylocta-1,5,7-trienyl]furan-3-carboxylate -Alkene chain (5) Alkyl, ester [1]
Ethyl 5-(2',3'-dihydroxytetrahydrofuran-1'-yl)-2-methylfuran-3-carboxylate -Dihydroxytetrahydrofuran (5), -CH3 (2) Diol, methyl, ester [2]
Ethyl 5-(cyanomethoxy)-2-methylbenzofuran-3-carboxylate -OCH2CN (5), -CH3 (2) Cyanomethoxy, methyl, ester [4]
Ethyl 5-(trifluoromethyl)furan-3-carboxylate -CF3 (2), -Cl (4-phenyl) Trifluoromethyl, chloroaryl [15]
Furanthiofurin (C-glycosylated derivative) -β-D-ribofuranosyl (5) Glycosyl, ester [11]

Electronic Effects :

Antimicrobial and Antimalarial Activity
  • Compounds from soft corals (e.g., Ethyl 5-[(1E,5Z)-2,6-dimethylocta-1,5,7-trienyl]furan-3-carboxylate ) exhibit moderate antimalarial activity against Plasmodium falciparum, attributed to their lipophilic alkyl chains enhancing membrane penetration .
  • Ethyl 5-(2',3'-dihydroxytetrahydrofuran-1'-yl)-2-methylfuran-3-carboxylate showed MAO-B inhibition and antimicrobial activity, likely due to hydroxyl groups enabling enzyme interactions .
Cytotoxicity and Enzyme Inhibition
  • Thiophenfurin (thiophene analog) demonstrated potent cytotoxicity against leukemia cells (IC50 ~0.1 μM) and IMP dehydrogenase inhibition, while furanfurin (furan analog) was inactive, highlighting the critical role of sulfur in the heterocycle .
  • Ethyl 5-(N-(s-indacenyl)sulfamoyl)furan-3-carboxylate inhibited NLRP3 inflammasome activation, suggesting sulfamoyl groups enable protein binding .

Pharmacological Properties

Property This compound Key Analogues
Solubility High (polar aminomethyl) Low in alkyl-substituted derivatives
Metabolic Stability Moderate (amine susceptible to oxidation) High in trifluoromethyl derivatives
Target Interactions Potential for H-bonding (amine) Glycosylated analogs bind enzymes (e.g., IMP dehydrogenase)

Q & A

Q. What are the established synthetic routes for Ethyl 5-(aminomethyl)furan-3-carboxylate, and how are reaction conditions optimized for yield and purity?

this compound is synthesized via multi-step organic reactions, including Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling. Key steps involve functionalizing the furan core with aminomethyl and ester groups. Optimization focuses on adjusting catalysts (e.g., Lewis acids), temperature (typically 80–120°C), and solvent systems (e.g., THF or DMF). Purification employs recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity. Yield improvements (from ~40% to 70%) are reported when using microwave-assisted synthesis for condensation steps .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural elucidation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the furan ring, aminomethyl (δ 3.2–3.5 ppm for -CH2_2NH2_2), and ester carbonyl (δ 165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 235.26 (calculated for C9_9H11_{11}NO3_3).
  • IR Spectroscopy : Peaks at 1720 cm1^{-1} (ester C=O) and 3350 cm1^{-1} (N-H stretch) validate functional groups .

Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?

The compound exhibits antimicrobial (MIC: 8–32 µg/mL against S. aureus) and antitumor activity (IC50_{50}: 12 µM in HeLa cells). Assays include:

  • MTT/Proliferation Assays : For cytotoxicity screening.
  • Enzyme Inhibition Studies : Testing interactions with kinases or proteases (e.g., fluorescence polarization assays).
  • Microbroth Dilution : For antimicrobial potency .

Advanced Research Questions

Q. How can synthetic scalability challenges (e.g., low yields in aminomethylation) be addressed without compromising stereochemical integrity?

Scalability issues arise during the aminomethylation step due to competing side reactions. Strategies include:

  • Protection-Deprotection : Using Boc-protected intermediates to stabilize the aminomethyl group during coupling, followed by TFA-mediated deprotection .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (yield increase by 20–25%) .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance regioselectivity in Suzuki-Miyaura couplings .

Q. How do researchers resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50​ values across studies)?

Discrepancies in IC50_{50} values (e.g., 12 µM vs. 25 µM in HeLa cells) often stem from differences in:

  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) impacts compound bioavailability.
  • Cell Line Heterogeneity : Genetic drift in subcultured lines alters drug response.
  • Compound Purity : HPLC-validated purity (>98%) is critical; impurities (e.g., residual solvents) can skew results. Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) are recommended .

Q. What computational methods are employed to predict the compound’s interaction with biological targets, and how do they guide experimental design?

  • Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like EGFR (ΔG: −8.2 kcal/mol) or PARP-1.
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on the furan ring) to bioactivity. These tools prioritize synthesis of derivatives with predicted higher potency .

Q. How does structural modification of the aminomethyl group impact the compound’s pharmacokinetic profile?

  • Acylation : Replacing -NH2_2 with -NHAc improves plasma stability (t1/2_{1/2}: 2.1 h → 5.7 h in rodents) but reduces cellular uptake.
  • PEGylation : Increases solubility (from 0.5 mg/mL to 12 mg/mL) but may lower BBB penetration.
  • Prodrug Strategies : Phosphorylated derivatives enhance tumor-targeted activation .

Methodological Considerations

Q. What protocols are recommended for analyzing stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C; HPLC monitors degradation (e.g., ester hydrolysis at pH >8).
  • Plasma Stability : Compound (10 µM) in 50% rat plasma; LC-MS quantifies intact compound over 24 h.
  • Light Sensitivity : Store in amber vials; UV-Vis tracks photodegradation (λmax_{max} shifts) .

Q. How are structure-activity relationships (SARs) systematically explored for this compound class?

SAR studies use a library of derivatives with variations in:

  • Furan Substituents : Phenyl vs. methyl groups at position 2 (see table below).
  • Ester Moieties : Ethyl vs. tert-butyl esters for metabolic stability.
  • Aminomethyl Modifications : Primary amines, secondary amines, or guanidines.
DerivativeR1_1R2_2IC50_{50} (HeLa)LogP
Parent-NH2_2-OEt12 µM1.8
Derivative A-NHAc-OEt28 µM2.1
Derivative B-NMe2_2-OtBu8 µM3.4

Data from .

Key Challenges and Future Directions

  • Target Identification : Use CRISPR-Cas9 screens to map genetic vulnerabilities linked to compound sensitivity.
  • In Vivo Efficacy : Address poor oral bioavailability (F% <15%) via nanoparticle formulations .
  • Toxicity Profiling : Assess off-target effects using organ-on-a-chip models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.